An In-depth Technical Guide to the Chemical Properties of 2-Cyanoacetyl Chloride
An In-depth Technical Guide to the Chemical Properties of 2-Cyanoacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanoacetyl chloride (CAS No: 16130-58-8), a bifunctional organic compound, is a highly reactive and versatile chemical intermediate. Characterized by the presence of both a cyano group and an acyl chloride moiety, it serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features impart a high degree of reactivity, making it particularly valuable in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides a comprehensive overview of the core chemical properties of 2-cyanoacetyl chloride, including its physical characteristics, spectroscopic data, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are provided to support its practical application in a laboratory setting.
Chemical and Physical Properties
2-Cyanoacetyl chloride is a colorless to yellow liquid with a pungent odor.[1] It is a reactive compound that is insoluble in water but soluble in organic solvents such as benzene and acetone.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Cyanoacetyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClNO | [3][4][5] |
| Molecular Weight | 103.51 g/mol | [2][3][4] |
| Appearance | Colorless to yellow liquid | [5][6] |
| Boiling Point | 133 - 143 °C | [2][6][7] |
| Density (estimate) | 1.217 - 1.3 g/cm³ | [8][9] |
| Refractive Index (estimate) | 1.4510 | [8] |
| Melting Point | -86 °C | [2][7] |
| Flash Point | 9 °C | [2][7] |
| InChI Key | GEQZTCMVWVDEDF-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C(C#N)C(=O)Cl | [4][5] |
Spectroscopic Data
The structural features of 2-cyanoacetyl chloride can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Spectroscopic Data for 2-Cyanoacetyl Chloride
| Technique | Characteristic Peaks |
| FT-IR (cm⁻¹) | 2200–2250 (C≡N stretch), 1700–1750 (C=O stretch of acyl chloride)[6] |
| ¹H-NMR (ppm) | δ 3.0–3.5 (CH₂ adjacent to nitrile)[6] |
| ¹³C-NMR (ppm) | sp³ carbon (CH₂) and sp carbons (C≡N and C=O) are expected.[10][11] |
| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of Cl or CN groups are anticipated.[6] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-cyanoacetyl chloride is the reaction of cyanoacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
Synthesis of 2-Cyanoacetyl Chloride from Cyanoacetic Acid and Thionyl Chloride
This protocol describes the synthesis of 2-cyanoacetyl chloride using cyanoacetic acid and thionyl chloride in the presence of toluene.
Experimental Protocol:
-
Reaction Setup: In a 1L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 24.1g (0.283mol) of 2-cyanoacetic acid, 84.2g (0.708mol) of thionyl chloride, and 152.4g of toluene.
-
Reaction: Heat the mixture to 60-62 °C and maintain a reflux for 5 hours.
-
Work-up: After the reaction is complete, evaporate the toluene and excess thionyl chloride under reduced pressure (-0.08 to -0.1 MPa) at a temperature of 50-85 °C.
-
Product: The resulting light yellow liquid is 2-cyanoacetyl chloride (expected yield: ~98.3%, GC purity: ~99.4%).
The synthesis pathway is illustrated in the following diagram:
Caption: Synthesis of 2-cyanoacetyl chloride from cyanoacetic acid.
Chemical Reactivity and Experimental Protocols
The high reactivity of 2-cyanoacetyl chloride is attributed to the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack.[6] The adjacent cyano group also influences its reactivity. Key reactions include acylation, hydrolysis, and condensation.[6]
Acylation Reactions
2-Cyanoacetyl chloride readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are typically vigorous and may require cooling.
4.1.1. Esterification with Ethanol (Illustrative Protocol)
This protocol outlines the general procedure for the esterification of an acyl chloride with an alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place a solution of ethanol in a suitable inert solvent.
-
Reaction: Cool the flask in an ice bath. Slowly add 2-cyanoacetyl chloride to the ethanol solution with stirring. The reaction is exothermic and produces hydrogen chloride gas.[12][13]
-
Work-up: After the addition is complete, the reaction mixture can be gently warmed to ensure completion. The mixture is then poured into cold water to quench any unreacted acyl chloride.
-
Purification: The resulting ester can be extracted with an organic solvent, washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, and then purified by distillation or chromatography.
4.1.2. Amidation with Aniline (Illustrative Protocol)
This protocol describes the general procedure for the amidation of an acyl chloride with an amine.
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve aniline in a suitable solvent like tetrahydrofuran (THF).
-
Reaction: Cool the solution in an ice-salt bath. Slowly add 2-cyanoacetyl chloride to the aniline solution with vigorous stirring, maintaining a low temperature. The reaction is typically rapid and forms an amide precipitate along with hydrogen chloride.[14][15] A base, such as pyridine or triethylamine, can be added to neutralize the HCl produced.
-
Work-up: After the reaction is complete, the mixture is poured into cold water.
-
Purification: The solid amide product is collected by filtration, washed with water, and can be further purified by recrystallization.
A diagram illustrating the general reactivity of 2-cyanoacetyl chloride is shown below:
Caption: Key reactions of 2-cyanoacetyl chloride.
Condensation Reactions
The methylene group (CH₂) in 2-cyanoacetyl chloride is activated by both the adjacent cyano and carbonyl groups, making its protons acidic. This allows the molecule to participate in various condensation reactions.[4]
Applications in Synthesis
2-Cyanoacetyl chloride is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of butadiene derivatives that have shown potential as anti-osteoclastic and anti-cancer agents.[4] Its bifunctional nature allows for the construction of complex molecular architectures, including heterocyclic compounds.[6]
Safety and Handling
2-Cyanoacetyl chloride is a corrosive and toxic substance.[2][16] It can cause severe skin burns and eye damage.[16] It is also toxic if swallowed or inhaled.[16] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[6] Due to its reactivity with water, it should be stored in a cool, dry place under an inert atmosphere.[4]
Conclusion
2-Cyanoacetyl chloride is a highly valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it an essential tool for chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective utilization in the development of new pharmaceuticals and other advanced materials.
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